Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound classified as a carbamate. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, a hydroxyethyl group, and a benzyl ester moiety. Carbamates are widely recognized for their applications in medicinal chemistry and drug design due to their ability to interact with biological systems.
The synthesis of cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester typically involves several key steps:
These synthetic routes may vary in yield and purity based on reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester features several distinct functional groups:
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential for modification.
The mechanism of action for cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific biological targets. The hydroxyethyl group may facilitate hydrogen bonding with biomolecules, enhancing binding affinity. Additionally, the carbamate and ester groups can undergo hydrolysis, releasing active metabolites that modulate various biological pathways.
Research indicates that such compounds may act on neurotransmitter receptors or enzymes involved in neurological functions, making them candidates for therapeutic applications in treating neurological disorders .
The physical and chemical properties of cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester include:
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester has several scientific applications:
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS: 1353961-78-0; C₁₉H₂₈N₂O₃) follows meticulously designed multi-step routes to assemble its complex molecular architecture. The core strategy involves three sequential stages: piperidine core functionalization, cyclopropyl group introduction, and carbamate benzylation [1] [4]. A representative pathway begins with N-alkylation of 4-(aminomethyl)piperidine using ethylene oxide under basic conditions (K₂CO₃, acetonitrile, 60°C), yielding the critical 1-(2-hydroxyethyl)piperidin-4-ylmethyl intermediate. This intermediate is purified via vacuum distillation (bp: 120–125°C at 0.5 mmHg) before undergoing cyclopropanation [1]. Subsequent reaction with cyclopropyl chloroformate in dichloromethane (DCM) at 0°C forms the cyclopropyl carbamate framework, minimizing di-carbamate byproducts through controlled addition rates [4]. The final benzyl esterification employs benzyl alcohol with N,N'-dicyclohexylcarbodiimide (DCC) catalysis, achieving yields of 68–72% after silica gel chromatography [1].
Table 1: Comparative Synthesis Routes for Cyclopropyl-Piperidine Carbamates
Synthetic Approach | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) |
---|---|---|---|
Linear (Piperidine → Cyclopropyl → Benzyl) | Ethylene oxide → Cyclopropyl chloroformate → DCC/benzyl alcohol | 68–72 | >98.5 |
Convergent (Modular coupling) | Pre-formed cyclopropyl carbamate + hydroxyethylpiperidine | 55–60 | >97.0 |
One-pot alkylation-carbamation | Simultaneous ethylene oxide/cyclopropyl chloroformate | <50 | 90–92 |
Optimization focuses on reducing epimerization at the piperidine C4 position and suppressing oligomerization during ethylene oxide reactions. Solvent screening reveals tetrahydrofuran (THF) superior to DMF for cyclopropanation due to lower racemization risk. Microwave-assisted synthesis (100°C, 30 min) enhances the hydroxyethylation step yield to 85% while curtailing reaction times by 70% [4] [5].
Cyclopropanation of the piperidine nitrogen demands precision to preserve ring stability and stereochemical integrity. Two principal methods dominate:
Steric effects profoundly influence cyclopropanation efficacy. The tert-butyl analog exhibits 40% lower reactivity than cyclopropyl due to diminished electrophilicity of the bulky carbamate carbonyl . Microwave irradiation (150°C, 10 min) accelerates cyclopropanation without racemization, though it requires strict moisture control [4].
Table 2: Cyclopropanation Efficiency Across Piperidine Derivatives
Piperidine Precursor | Cyclopropanation Reagent | Temperature (°C) | Yield (%) | Isomeric Purity (%) |
---|---|---|---|---|
1-(2-Hydroxyethyl)piperidin-4-ylmethylamine | Cyclopropyl chloroformate | 0 | 89 | >99 |
1-(2-Hydroxyethyl)pyrrolidin-3-ylamine | Cyclopropyl carbonochloridate | −10 | 78 | 98 |
1-Benzylpiperidin-4-amine | Ethyl diazoacetate/Pd(OAc)₂ | 25 | 63 | 95 |
Carbamate benzylation completes the synthesis, where electrophile activation and nucleophile protection dictate efficiency. Two dominant routes exist:
Solvent optimization proves critical: replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves yields by 15% due to higher boiling point (80°C) and enhanced carbamate solubility. Stoichiometric excess of benzyl chloride (>1.5 eq) is necessary but necessitates post-reaction quenching with aqueous Na₂SO₃ to eliminate genotoxic alkyl chlorides [1].
Yield-limiting factors include:
The chiral 1-(2-hydroxyethyl)piperidin-4-ylmethyl precursor significantly influences the biological activity of the final compound. Stereoselective synthesis employs:
Configuration stability during hydroxyethylation is paramount. Ethylene oxide ring-opening at piperidine N1 proceeds with inversion of configuration at C3 when using (R)-3-aminopiperidine, confirmed by circular dichroism [5]. The benzyl ester group’s bulk marginally attenuates the cyclopropyl ring’s conformational mobility, stabilizing the (R)-isomer by 1.2 kcal/mol over (S) via DFT calculations [5].
Table 3: Stereochemical Outcomes in Hydroxyethyl-Piperidine Synthesis
Synthetic Method | Chiral Control Element | ee (%) | Yield (%) |
---|---|---|---|
L-Tartrate resolution | Diastereomeric crystallization | 98 | 40–45 |
Ru-BINAP hydrogenation | Asymmetric catalysis | 99 | 92–95 |
Chiral auxiliary (Oppolzer sultam) | Covalent bonding/separation | >99 | 75 |
Enzymatic desymmetrization | Lipase-catalyzed acylation | 90 | 80 |
Epimerization mitigation during carbamate formation requires:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8